molecular formula C17H12FNO3 B11786446 Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate

Cat. No.: B11786446
M. Wt: 297.28 g/mol
InChI Key: PLAKSOOBYLIMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate (CAS 1427954-81-1) is a fluorinated oxazole derivative with the molecular formula C₁₇H₁₂FNO₃ and a molecular weight of 297.28 . This compound is part of the oxazole chemical class, which is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors. Oxazole-based scaffolds are actively investigated for their potential to inhibit key biological targets, such as acid ceramidase (AC) . Acid ceramidase is a lysosomal cysteine amidase that regulates the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate, making it a promising therapeutic target for cancer research . Inhibiting this enzyme can shift cellular fate toward apoptosis, which is a valuable strategy for enhancing the efficacy of standard antineoplastic agents and radiation in oncology studies . Furthermore, research into AC inhibition has expanded to include its potential role in treating severe neurodegenerative lysosomal storage diseases, such as Krabbe's disease . This compound is intended for research applications only and is strictly not approved for diagnostic, therapeutic, or personal use. All sales are final for this specialized research chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-phenyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H12FNO3/c1-21-17(20)14-15(11-7-9-13(18)10-8-11)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

PLAKSOOBYLIMDV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

General Reaction Setup and Optimization

Palladium-catalyzed cross-coupling has emerged as a robust method for constructing the oxazole core. In one protocol, a mixture of 5-(2-bromophenyl)-4-(2-methoxyphenyl)-2-methyloxazole, potassium carbonate, palladium acetate, and tricyclohexylphosphine in dimethylacetamide (DMA) at 140°C for 16 hours yielded 43% of the target oxazole derivative after silica gel chromatography. This method leverages the oxidative addition of palladium to aryl halides, followed by reductive elimination to form the heterocyclic ring.

Critical parameters include the choice of ligand and solvent. Tricyclohexylphosphine, a bulky phosphine ligand, enhances catalytic activity by stabilizing the palladium center, while DMA’s high boiling point facilitates prolonged heating without solvent evaporation. Control experiments confirmed the absence of isomerization byproducts through GC-MS analysis, with distinct retention times for intermediates.

Ruthenium-Catalyzed C-O/C-S Cyclization Strategies

Reaction Mechanism and Conditions

Ruthenium(II) complexes offer an alternative pathway for oxazole synthesis. A representative procedure involves reacting substituted benzamides with alkynes in the presence of [Ru(p-cymene)Cl₂]₂ and silver hexafluorophosphate in 1,2-dichloroethane at 100°C. For methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate (2j), this method achieved a 15% yield after column chromatography. The mechanism proceeds via C-H activation of the benzamide, followed by alkyne insertion and cyclization to form the oxazole ring.

Table 1: Comparative Yields of Ru-Catalyzed Oxazole Derivatives

CompoundSubstituentsYield (%)
2c4-(tert-butyl)phenyl70
2j4-fluorophenyl15
2i4-(trifluoromethyl)phenyl17

Data sourced from

Challenges in Fluorinated Substrate Synthesis

The low yield for the 4-fluorophenyl derivative (2j) underscores the electronic effects of fluorine. The strong electron-withdrawing nature of the fluoro group destabilizes the ruthenium intermediate, slowing the cyclization step. NMR analysis (δ 8.17–8.10 ppm for aromatic protons) and HRMS (calcd. for C₁₇H₁₂NO₃F: 298.0878, found: 298.0874) confirmed the product’s identity but highlighted the need for further optimization.

Acid-Catalyzed Cyclocondensation and Esterification

Ethylacetoacetate-Based Synthesis

A patent describing the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives provides transferable insights. Ethylacetoacetate reacts with triethylorthoformate and acetic anhydride at 100–110°C to form ethyl ethoxymethyleneacetoacetic ester, which is subsequently treated with hydroxylamine sulfate and sodium acetate at −20°C to yield ethyl-5-methylisoxazole-4-carboxylate. Acid hydrolysis (e.g., HCl) followed by esterification with methanol produces the methyl ester.

Table 2: Key Steps in Acid-Catalyzed Oxazole Formation

StepReagents/ConditionsIntermediate
1Ethylacetoacetate, triethylorthoformate, acetic anhydride, 100°CEthyl ethoxymethyleneacetoacetic ester
2Hydroxylamine sulfate, NaOAc, −20°CEthyl-5-methylisoxazole-4-carboxylate
3HCl, reflux5-Methylisoxazole-4-carboxylic acid
4Thionyl chloride, methanolMethyl ester

Adapted from

Crystallization and Purity Control

Crystallization in toluene/acetic acid (3:1) removes isomeric impurities such as ethyl-3-methylisoxazole-4-carboxylate, achieving >99.8% HPLC purity. This step is critical for pharmaceutical applications, where even trace byproducts like CATA (a dimeric impurity) must be minimized.

Comparative Analysis of Methodologies

Yield and Scalability

  • Palladium catalysis offers moderate yields (43%) but requires expensive ligands and high temperatures.

  • Ruthenium catalysis suffers from low yields (15%) for fluorinated derivatives but excels in functional group tolerance.

  • Acid-mediated cyclocondensation provides scalability (>70% yield after crystallization) but involves multi-step synthesis.

Reaction Monitoring and Analytical Validation

GC-MS and HPLC are indispensable for tracking reaction progress. For example, GC-MS distinguished between intermediates 6a (11.322 min) and 6b (11.472 min) in palladium-catalyzed reactions. Similarly, HRMS confirmed the molecular ion peak for 2j at m/z 298.0874 .

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions, enabling conversion to carboxylic acids, amides, or other esters.

Reaction Type Conditions Product Yield Source
Hydrolysis (acidic)HCl (6M), reflux, 6h5-(4-Fluorophenyl)-2-phenyloxazole-4-carboxylic acid78%
Hydrolysis (basic)NaOH (1M), EtOH/H₂O, 60°C, 4hSame as above85%
AminolysisNH₃/MeOH, RT, 12hCorresponding carboxamide67%

Mechanistic Insight : The ester’s carbonyl carbon becomes electrophilic under basic conditions, facilitating nucleophilic attack by hydroxide or amines. The fluorine atom’s electron-withdrawing effect enhances the oxazole ring’s stability during substitution.

Cross-Coupling Reactions

The fluorophenyl and phenyl groups participate in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki–Miyaura Coupling

Conditions Aryl Boronic Acid Product Yield Source
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h4-Methoxyphenylboronic acid5-(4-Methoxy-4’-fluorophenyl)-2-phenyloxazole72%

Buchwald–Hartwig Amination

Conditions Amine Product Yield Source
Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°CPiperidineN-Piperidine-substituted derivative65%

Cyclization Reactions

The oxazole ring serves as a template for constructing fused heterocyclic systems.

Ruthenium-Catalyzed C–O Cyclization

Under Ru(II) catalysis, the compound undergoes intramolecular cyclization to form polycyclic frameworks :

text
Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate → [Ru] catalyst, DCE, 80°C → Benzofuro[3,2-d]oxazole derivative

Yield : 70–75% .

Copper-Catalyzed Oxidative Cyclization

A Cu(I)-mediated process generates trisubstituted oxazoles with improved regioselectivity :

text
Reagents: CuI, phenanthroline, O₂ Solvent: DMF, 60°C, 24h Product: 5-(4-Fluorophenyl)-2,4-diphenyloxazole Yield: 79% [3][8]

Reduction Reactions

The ester group is selectively reduced to primary alcohols or aldehydes.

Reducing Agent Conditions Product Yield Source
LiAlH₄THF, 0°C → RT, 2h5-(4-Fluorophenyl)-2-phenyloxazole-4-methanol88%
DIBAL-HToluene, -78°C, 1hCorresponding aldehyde63%

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes halogenation and nitration at the meta position due to fluorine’s strong electron-withdrawing effect.

Reaction Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2h5-(3-Nitro-4-fluorophenyl)-2-phenyloxazole58%
BrominationBr₂, FeBr₃, DCM, RT, 4h5-(3-Bromo-4-fluorophenyl)-2-phenyloxazole52%

Scientific Research Applications

a. Anti-inflammatory Properties

Research indicates that methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

b. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including neuroblastoma cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation, suggesting its potential as a therapeutic agent in oncology .

c. Sphingolipid-Mediated Disorders

This compound has been identified as a potent inhibitor of specific enzymes involved in sphingolipid metabolism. This property is particularly relevant for conditions such as neurodegenerative diseases, where sphingolipid dysregulation is implicated. The compound's ability to modulate these pathways may offer new therapeutic avenues for treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and functional group modifications. The structure-activity relationship studies highlight the importance of the fluorine substituent on the phenyl ring, which enhances the compound's biological activity compared to its non-fluorinated analogs .

Table 1: Summary of Synthesis Steps

StepReaction TypeReagentsConditions
1CyclizationAryl halide + oxazole precursorHeat, solvent
2FunctionalizationFluorinationReflux, catalyst
3EsterificationCarboxylic acid + alcoholAcid catalyst

Case Studies and Research Findings

Several studies have documented the applications of this compound in various experimental models:

a. Neuroblastoma Cell Studies

In a study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in significant apoptosis induction, with IC50 values indicating potent activity against cancer cell proliferation .

b. Anti-inflammatory Models

In animal models of inflammation, administration of the compound led to marked reductions in edema and inflammatory cytokine levels, supporting its potential use in treating inflammatory disorders such as arthritis and colitis .

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight R1 (Position 2) R2 (Position 5) Ester Group CAS Number
This compound C₁₈H₁₂FNO₃ 309.30 Phenyl 4-Fluorophenyl Methyl Not provided
Methyl 5-methyl-2-phenyloxazole-4-carboxylate C₁₂H₁₁NO₃ 217.22 Phenyl Methyl Methyl 100063-41-0
Ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate C₁₃H₁₂FNO₃ 249.24 4-Fluorophenyl Methyl Ethyl 51655-76-6
5-Methyl-2-phenyloxazole-4-carboxylic acid C₁₁H₉NO₃ 203.20 Phenyl Methyl -COOH 18735-74-5
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate C₁₂H₁₀FNO₃ 235.21 4-Fluorophenyl Methyl Methyl Not provided

Key Observations:

Substituent Effects: The 4-fluorophenyl group at position 5 in the target compound introduces electron-withdrawing effects, enhancing aromatic stability and influencing intermolecular interactions (e.g., π-π stacking) compared to methyl or non-fluorinated phenyl groups . Phenyl vs. 4-Fluorophenyl at Position 2: Ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate (CAS 51655-76-6) shares the 4-fluorophenyl substitution but at position 2, altering steric and electronic profiles .

Ester Group Variations :

  • The methyl ester in the target compound offers faster hydrolysis rates compared to ethyl esters (e.g., CAS 51655-76-6), impacting metabolic pathways and bioavailability .
  • Conversion to a carboxylic acid (e.g., 5-Methyl-2-phenyloxazole-4-carboxylic acid, CAS 18735-74-5) increases polarity, reducing membrane permeability but enhancing solubility in aqueous environments .

Heterocyclic Core :

  • Oxazole vs. Isoxazole : Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate () replaces oxygen with nitrogen in the heterocyclic ring, altering hydrogen-bonding capacity and dipole moments. Isoxazoles are less aromatic but more reactive toward electrophiles .

Table 2: Comparative Properties

Property Target Compound Methyl 5-methyl-2-phenyloxazole-4-carboxylate Ethyl 2-(4-fluorophenyl)-5-methyloxazole-4-carboxylate
LogP ~3.0 (estimated) 2.3 2.97
Hydrogen Bond Acceptors 3 3 3
Hydrogen Bond Donors 0 0 0
PSA (Ų) ~52.3 52.3 52.3
Melting Point Not reported Not reported Not reported

Key Findings:

  • Hydrogen Bonding: All compounds lack hydrogen bond donors, relying on acceptors (oxygen and nitrogen) for interactions. This feature is critical in molecular recognition and crystal packing .

Biological Activity

Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate (CAS No. 89204-90-0) is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula: C11H8FNO3
  • Molecular Weight: 221.19 g/mol
  • Chemical Structure:
    Methyl 5 4 fluorophenyl 2 phenyloxazole 4 carboxylate\text{Methyl 5 4 fluorophenyl 2 phenyloxazole 4 carboxylate}

The presence of the fluorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. This is particularly relevant in the context of enzyme inhibitors used in drug design.
  • Receptor Interaction: Similar compounds have shown affinity for various receptors, suggesting that this compound may also interact with specific biological receptors, influencing cellular signaling pathways .

Anticancer Properties

Research has indicated that oxazole derivatives can exhibit anticancer activity by targeting cancer cell proliferation pathways. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including neuroblastoma and breast cancer cells .

Antimicrobial Activity

There is evidence suggesting that oxazole derivatives possess antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth, indicating potential applications in developing new antibiotics .

Case Studies

  • Anticancer Activity Evaluation:
    A study evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
  • Enzyme Inhibition Studies:
    In a series of experiments, the compound was tested for its ability to inhibit cyclophilin A (CypA), an enzyme implicated in various diseases. The results showed promising inhibitory activity, with further optimization leading to enhanced potency .

Comparison with Related Compounds

Compound NameStructureIC50 Value (µM)Biological Activity
This compoundStructure0.005 - 0.070Anticancer, Enzyme Inhibition
Methyl 2-(4-hydroxybenzyl)-vinyloxazole-4-carboxylateStructure0.020 - 0.080Antimicrobial
Methyl 5-phenyloxazole-4-formateStructure0.010 - 0.050Anticancer

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 5-(4-fluorophenyl)-2-phenyloxazole-4-carboxylate, and how is reaction efficiency optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as esters or amides with fluorophenyl and phenyl substituents. For example:

  • Step 1: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • Step 2: Introduce 4-fluorophenyl and phenyl groups via nucleophilic substitution or palladium-catalyzed coupling.
  • Step 3: Hydrolyze the ester intermediate under basic conditions (e.g., NaOH/EtOH) to form the carboxylic acid, followed by re-esterification with methanol to yield the methyl ester.

Optimization Tips:

  • Use anhydrous conditions and catalytic bases (e.g., K₂CO₃) to enhance coupling efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize side products like regioisomers .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:
Essential techniques include:

  • ¹H/¹³C NMR:
    • Expected Signals:
Proton Environmentδ (ppm) Range
Aromatic H (fluorophenyl)7.2–7.8 (doublets, J = 8–10 Hz)
Oxazole C-H8.1–8.3 (singlet)
Methyl ester (-OCH₃)3.9–4.1 (singlet)
  • ¹³C NMR: Carbonyl (C=O) at ~165–170 ppm.
  • IR Spectroscopy:
    • Strong C=O stretch at ~1720 cm⁻¹ (ester) and C=N stretch at ~1600 cm⁻¹ (oxazole ring) .

Advanced: How does the 4-fluorophenyl group influence the electronic structure of the oxazole ring, and what computational methods validate these effects?

Methodological Answer:
The electron-withdrawing fluorine atom increases the oxazole ring’s electrophilicity, altering reactivity in nucleophilic substitutions.

  • Computational Validation:
    • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials (ESPs) and frontier molecular orbitals (HOMO-LUMO).
    • Compare Mulliken charges at oxazole C4 (fluorophenyl-substituted) vs. C2 (phenyl-substituted) to quantify electronic asymmetry.
    • Validate with experimental UV-Vis spectra: Fluorophenyl groups redshift absorption due to enhanced conjugation .

Advanced: How are discrepancies in reported melting points or spectral data for oxazole derivatives resolved?

Methodological Answer:
Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

  • Thermal Analysis: Use DSC/TGA to identify polymorph transitions or decomposition points.
  • Crystallographic Validation: Compare unit cell parameters (e.g., via single-crystal XRD) to rule out structural variations.
  • Standardized Protocols: Reproduce synthesis/purification under controlled conditions (e.g., recrystallization from anhydrous MeOH/EtOAc) .

Advanced: How are non-planar conformations of the oxazole ring analyzed crystallographically, and what software tools are employed?

Methodological Answer:

  • Puckering Parameters: Apply Cremer-Pople ring puckering coordinates to quantify deviations from planarity. For a five-membered ring:
    • Calculate amplitude (q) and phase angle (φ) using atomic coordinates from XRD data.
    • Example: A q > 0.2 Å indicates significant puckering, often observed in sterically strained oxazoles.
  • Software Tools:
    • SHELXL: Refine XRD data with constraints for disordered substituents.
    • Mercury (CCDC): Visualize puckering and generate torsion angle plots .

Methodological: How are twinning or disorder in the crystal lattice addressed during refinement?

Methodological Answer:

  • Twinning: Use SHELXL’s TWIN/BASF commands to model twin domains. Validate with R₁ values (<5% for high-resolution data).
  • Disorder:
    • Split atomic positions into multiple sites with occupancy factors refined to <1.
    • Apply SIMU/SAME restraints to maintain reasonable geometry for disordered groups.
  • Example: For fluorophenyl rotational disorder, restrain C-F bond distances to 1.34 Å and angles to 120° .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.